Piperidino[3-(piperidinocarbonyl)phenyl]methanone
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Overview
Description
Piperidino[3-(piperidinocarbonyl)phenyl]methanone is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidino[3-(piperidinocarbonyl)phenyl]methanone typically involves the reaction of piperidine with 3-(piperidinocarbonyl)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Piperidino[3-(piperidinocarbonyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Piperidino[3-(piperidinocarbonyl)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of piperidino[3-(piperidinocarbonyl)phenyl]methanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocycle with one nitrogen atom.
Piperidinone: A ketone derivative of piperidine.
Piperidinocarbonyl derivatives: Compounds containing the piperidinocarbonyl functional group.
Uniqueness
Piperidino[3-(piperidinocarbonyl)phenyl]methanone is unique due to its specific structure, which combines the piperidine ring with a piperidinocarbonyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C18H24N2O2 |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
[3-(piperidine-1-carbonyl)phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H24N2O2/c21-17(19-10-3-1-4-11-19)15-8-7-9-16(14-15)18(22)20-12-5-2-6-13-20/h7-9,14H,1-6,10-13H2 |
InChI Key |
XNVHBNJXCKSADW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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